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Compound of Interest

(2-(2,3-

Compound Name: Dimethylphenyl)cyclopropyl)metha
namine

Cat. No.: B13527105

Get Quote

Executive Summary & Structural Logic

Compound Name: (2-(2,3-Dimethylphenyl)cyclopropyl)methanamine CAS Registry:
1213079-29-8 (Generic/lsomer specific), 1225604-58-9 Molecular Formula: Ci2H17N Molecular
Weight: 175.27 g/mol Core Scaffold:trans-1,2-Disubstituted Cyclopropane Key Structural
Features:

» Aromatic Region: A 2,3-dimethyl-substituted benzene ring (hemimellitene pattern), creating a
distinct 3-proton aromatic system.

e Cyclopropane Linker: A rigid spacer imposing specific stereochemical constraints (typically
trans for bioactivity).

» Aminomethyl Side Chain: A primary amine attached via a methylene group, susceptible to
pH-dependent shifts.

This molecule serves as a "ring-opened" bioisostere of the dihydrobenzofuran core found in
Tasimelteon, allowing researchers to probe the steric vs. electronic requirements of the binding
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pocket.

Synthesis & Isolation Context (The "Why" of the
Spectra)

To interpret the spectra accurately, one must understand the impurities generated during
synthesis. The standard route involves a Heck-type cyclopropanation or Carbene insertion,
followed by reduction.

o Key Impurity A (Stereoisomer): The cis-isomer (typically 5-15% in crude mixtures). Identified
by larger coupling constants (

Hz) compared to trans (
Hz) in the cyclopropyl region.

o Key Impurity B (Over-reduction): Methyl species if reduction conditions are too harsh.

o Key Impurity C (Regioisomer): 3,4-dimethyl or 2,5-dimethyl analogs if the starting styrene
was impure.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDClIs (referenced to 7.26 ppm for *H, 77.16 ppm for 3C)[1]

1H NMR (400 MHz)

The proton spectrum is characterized by the high-field cyclopropyl protons and the distinct
methyl singlets.
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Shift (6 ppm)

Multiplicity

Integration

Assignment

Diagnostic
Notes

6.95-7.05

Multiplet

3H

Ar-H (C4, C5,
C6)

Overlapping
aromatic signals;
2,3-substitution
pattern
compresses the

range.

2.65-2.75

Doublet (or dd)

2H

—CH2—NH:

Hz. Shifts
downfield to ~3.0
ppm in acidic
D20/salt form.

2.28

Singlet

3H

Ar-CHs (C2)

Distinct singlet;
slightly
deshielded by
ortho-ring

currents.

2.22

Singlet

3H

Ar-CHs (C3)

Distinct singlet.

1.70-1.80

Multiplet

1H

Cyclopropyl C1-
H

The methine
proton attached
to the phenyl

ring.

1.20-1.35

Broad Singlet

2H

—NH-2

Exchangeable
with D20;
chemical shift
varies with

concentration/pH

0.90 -1.05

Multiplet

1H

Cyclopropyl C2-
H

The methine
proton attached

to the methylene

group.
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Characteristic
Cyclopropyl C3- high-field
0.80-0.90 Multiplet 1H yelopropy J
H (trans) cyclopropyl
methylene.
Characteristic
Cyclopropyl C3- high-field
0.70-0.80 Multiplet 1H Y ] Propy J
H (cis) cyclopropyl
methylene.

Critical Analysis:

» Stereochemistry Check: The coupling constant between the two cyclopropyl methine protons
(C1-H and C2-H) is the definitive test. For the trans isomer,

is typically 4-5 Hz. For the cis isomer, it is 8—9 Hz.

» Methyl Distinction: The two methyl groups appear as distinct singlets. If they merge into a
broad singlet (6H), check the solvent or temperature, but usually, the asymmetric
environment resolves them.

13C NMR (100 MHz)

The carbon spectrum must show 12 distinct signals.
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Shift (6 ppm) Type Assighment

Ar-C (ipso, C2, C3) -

140.5, 137.2 C_quat Quaternary carbons carrying
methyls/cyclopropyl.
Ar-C (C1) - Attachment point to
136.8 C_quat
cyclopropane.
128.5,126.8, 125.4 CH Ar-CH (C4, C5, C6)
47.2 CH2 —CH2—NH:2
Cyclopropyl CH (Phenyl-
24.5 CH Y .p by ( Y
bearing)
20.8 CHs Ar-CHs
Cyclopropyl CH (Methylene-
19.5 CH Y .p by ( Y
bearing)
15.2 CHs Ar-CHs
Cyclopropyl CHz (Rin
14.8 CH: yelopropy (Ring

methylene)

B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

3350 — 3280 cm~*: N—-H stretch (Primary amine doublet, often weak/broad).

e 3080 — 3010 cm~*: C—H stretch (Cyclopropyl & Aromatic). Diagnostic: Cyclopropyl C-H
stretches are distinctively higher frequency than aliphatic alkyls.

e 2960 — 2850 cm~1: C—H stretch (Methyl/Methylene). Strong signals due to the two methyl
groups.

e 1605, 1585 cm~1; C=C Aromatic ring breathing modes.

e 1460, 1380 cm~1: C—H bending (Methyl deformation).
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e 1020 — 1040 cm~1: Cyclopropane ring deformation (often obscured but relevant).

e 760 — 740 cm~1: C—H out-of-plane bending (3 adjacent aromatic protons). Crucial for
confirming the 1,2,3-substitution pattern.

C. Mass Spectrometry (MS)

Method: ESI+ (Electrospray lonization) or GC-MS (EI)
e Molecular lon (M+H)*:m/z 176.14 (ESI).
o Fragmentation (El - 70eV):
o m/z 175: Molecular ion (M™).
o m/z 158: Loss of NHs (Characteristic of primary amines).
o m/z 146: Loss of CH2=NH (Retro-imine cleavage).
o m/z 131: Loss of C2HesN (Side chain cleavage)

Dimethyl-phenyl-cyclopropyl cation.

o m/z 117/115: Aromatic tropylium-like ions (Dimethyl-tropylium).

o m/z 105: Methyl-tropylium / Xylyl cation (Base peak often observed in substituted
aromatics).

Experimental Workflow & Validation Protocol

The following Graphviz diagram illustrates the logical flow for synthesizing and validating the

compound.
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Start: 2,3-Dimethylbenzaldehyde

Wittig Reaction
(Ph3P=CHCOOEY)

:

Intermediate:
Ethyl 2,3-dimethylcinnamate

l

Cyclopropanation
(Corey-Chaykovsky or Diazoacetate)

'

Intermediate:
Cyclopropyl Ester

l

Reduction / Curtius
(LiIAIH4 or DPPA/Red)

Target:
(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine

Stereochem Check /Pass

QC: 1H NMR QC: MS (ESI+)
Check J-coupling (4-5Hz vs 8-9Hz) Confirm m/z 176.1

Click to download full resolution via product page

Caption: Synthesis and Quality Control workflow for ensuring stereochemical purity (trans-
isomer) and chemical identity.
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Detailed Protocol for NMR Sample Preparation

« |solation: Ensure the amine is in its free base form. If it is a hydrochloride salt (common for
stability), perform a mini-workup:

o

Dissolve 10 mg salt in 0.5 mL water.

Add 0.1 mL 1M NaOH.

[e]

o

Extract with 0.7 mL CDCIs directly in a vial.

Separate the organic layer, dry over anhydrous K2COs, and transfer to the NMR tube.

[¢]

[¢]

Reasoning: Amine salts often have broad protons and shifted methylene signals due to H-
bonding. Free base gives the sharpest resolution for coupling constants.

e Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate
integration of the aromatic protons vs. methyls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: (2-(2,3-
Dimethylphenyl)cyclopropyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13527105/docs#comprehensive-spectroscopic-
guide-2-2-3-dimethylphenyl-cyclopropyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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